![molecular formula C19H19N3O6S2 B2413402 Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 887207-90-1](/img/structure/B2413402.png)
Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, also known as MBSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBSA is a benzothiazole derivative that has been synthesized through a multi-step process, and its structure has been confirmed through various analytical techniques.
Scientific Research Applications
Fungicidal Activity
Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: has been investigated for its fungicidal properties. Researchers designed a series of compounds based on biologically active splicing and receptor target structures. Notably, this class of compounds demonstrated excellent fungicidal activity, particularly against the following pathogens:
The structure–activity relationship analysis revealed that introducing t-butyl in the side chain enhanced hydrophobic interactions with the active site. Additionally, the substituents on the benzene ring played a crucial role in determining fungicidal efficacy. Among these compounds, I-1 exhibited comparable fungicidal effects to kresoxim-methyl in vivo and significantly inhibited spore germination of Pyricularia oryzae Cav in vitro. Thus, it holds promise as a potential commercial fungicide for plant disease control .
Cytotoxicity
While not extensively studied, Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate may have cytotoxic properties. Further research is needed to explore its effects on cell viability and potential applications in cancer therapy .
properties
IUPAC Name |
methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-3-28-13-6-4-12(5-7-13)18(24)21-19-22(11-17(23)27-2)15-9-8-14(30(20,25)26)10-16(15)29-19/h4-10H,3,11H2,1-2H3,(H2,20,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSKCENFICWSBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
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